Superior Growth Inhibition of L1210 Leukemia Cells: 2‑Fold More Potent than the Diazoketone Analog
In a direct head‑to‑head study, chloromethylketone methotrexate (CMK‑MTX) exhibited a 2‑fold lower IC50 for growth inhibition of murine L1210 leukemia cells compared to its diazoketone counterpart [1]. Both compounds retain the pteridine‑p‑aminobenzoyl core, but only the chloromethylketone carries a warhead capable of covalent modification. The observed 2‑fold improvement in cellular potency underscores the functional advantage of the chloromethylketone electrophile in a living cell context, despite the fact that covalent bond formation with DHFR was not detected in this early work [1].
| Evidence Dimension | Growth inhibition (IC50) of L1210 murine leukemia cells in culture |
|---|---|
| Target Compound Data | 2 × 10⁻⁷ M (0.2 µM) |
| Comparator Or Baseline | Diazoketone analog (4‑amino‑4‑deoxy‑N¹⁰‑methylpteroyl‑(6‑diazo‑5‑oxo)‑L‑norleucine): 4 × 10⁻⁷ M (0.4 µM) |
| Quantified Difference | 2‑fold more potent (0.2 µM vs. 0.4 µM) |
| Conditions | L1210 murine leukemia cell culture; growth inhibition measured at 72–96 h (standard antifolate assay) [1] |
Why This Matters
For procurement decisions involving γ‑substituted antifolate analogs, the 2‑fold potency advantage of CMK‑MTX provides a quantitative basis for selecting the chloromethylketone derivative over the diazoketone when covalent warhead functionality is required.
- [1] Gangjee A, et al. Diazoketone and chloromethylketone analogs of methotrexate as potential antitumor agents. J Pharm Sci. 1982 Jun;71(6):717-9. doi:10.1002/jps.2600710631. PMID:7097545. View Source
